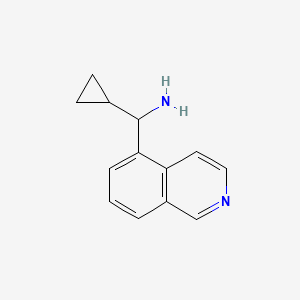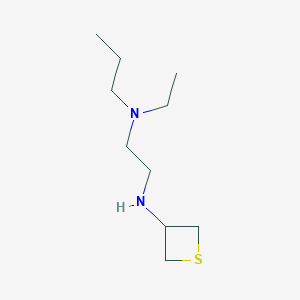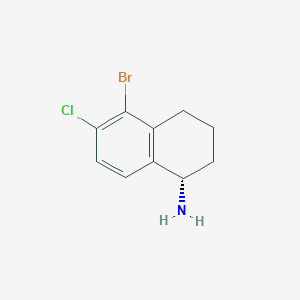
Ethyl 2-(3-hydroxycyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-hydroxycyclopentyl)acetate can be synthesized through the esterification of 3-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes such as reactive distillation. This method integrates reaction and separation in a single unit, enhancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-hydroxycyclopentanecarboxylic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-(3-hydroxycyclopentyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active 3-hydroxycyclopentanecarboxylic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-hydroxycyclopentyl)acetate: Similar in structure but with the hydroxyl group at a different position.
Ethyl acetate: A simpler ester with a similar functional group but a different carbon backbone.
Uniqueness
Ethyl 2-(3-hydroxycyclopentyl)acetate is unique due to the presence of the hydroxyl group on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler esters like ethyl acetate .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
WJNRQNDTZCXQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13022684.png)



![3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13022703.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate](/img/structure/B13022707.png)






